

Technical Whitepaper: 4-(2,2-Dimethoxyethyl)morpholine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(2,2-Dimethoxyethyl)morpholine

CAS No.: 22633-57-4

Cat. No.: B1401009

[Get Quote](#)

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary & Chemical Identity[1]

4-(2,2-Dimethoxyethyl)morpholine (CAS: 22633-57-4) is a specialized heterocyclic intermediate serving as a masked aldehyde precursor in organic synthesis. Unlike free aldehydes, which are prone to polymerization and oxidation, this acetal-protected derivative offers superior stability during storage and handling.

Its primary utility lies in drug discovery, where it functions as a modular building block for introducing the morpholine moiety—a privileged pharmacophore known to improve the solubility and metabolic stability of drug candidates. Upon acidic hydrolysis, it liberates (morpholin-4-yl)acetaldehyde, a reactive electrophile essential for reductive aminations, Strecker syntheses, and the construction of fused heterocycles.

Chemical Specifications

Property	Specification
IUPAC Name	4-(2,2-Dimethoxyethyl)morpholine
Common Synonyms	-(2,2-Dimethoxyethyl)morpholine; Morpholinoacetaldehyde dimethyl acetal
CAS Number	22633-57-4
Molecular Formula	
Molecular Weight	175.23 g/mol
Appearance	Colorless to pale yellow liquid
Solubility	Miscible in DCM, MeOH, EtOH, THF; sparingly soluble in water
Boiling Point	~85–90 °C at 10 mmHg (Predicted/Analogous)

Synthetic Pathways & Process Chemistry[4][5]

The synthesis of **4-(2,2-dimethoxyethyl)morpholine** is a classic nucleophilic substitution (N-alkylation), but process parameters must be controlled to minimize over-alkylation (quaternization) and elimination side products.

Core Synthesis Workflow

The industrial standard involves the alkylation of morpholine with 2-bromo-1,1-dimethoxyethane (Bromoacetaldehyde dimethyl acetal) in the presence of a non-nucleophilic base.

Reaction Stoichiometry:

- Substrate: Morpholine (1.0 equiv)
- Reagent: 2-Bromo-1,1-dimethoxyethane (1.1 equiv)
- Base: Potassium Carbonate (

) (2.0 equiv) or DIPEA for homogenous conditions.

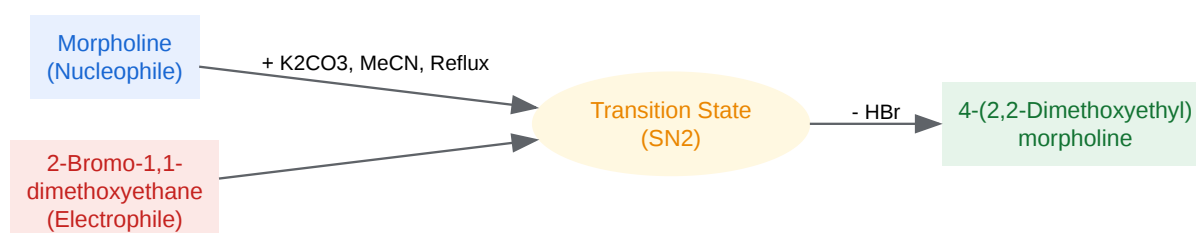
- Solvent: Acetonitrile (MeCN) or DMF.

Mechanism of Formation

The nitrogen lone pair of morpholine attacks the

-carbon of the bromoacetal, displacing the bromide ion via an

mechanism.



[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway via N-alkylation. The base neutralizes the generated HBr to drive the equilibrium forward.

Reactivity Profile: The "Masked Aldehyde"

Mechanism

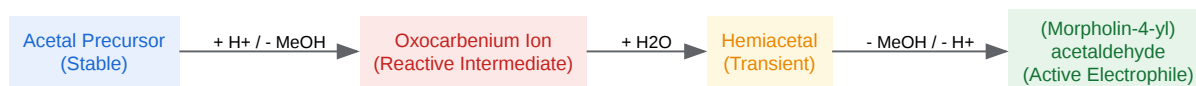
The value of this molecule is its latent reactivity. It remains inert under basic or neutral conditions (e.g., during lithiation or Pd-catalyzed couplings elsewhere on a scaffold) but reveals a reactive aldehyde upon exposure to aqueous acid.

Deprotection Mechanism (Hydrolysis)

Understanding the hydrolysis kinetics is vital for "one-pot" applications where the aldehyde is generated in situ.

- Protonation: One methoxy oxygen is protonated by acid ().

- Elimination: Methanol leaves, forming a resonance-stabilized oxocarbenium ion.
- Hydration: Water attacks the oxocarbenium ion, forming a hemiacetal.
- Collapse: Proton transfer and elimination of the second methanol molecule yields the free aldehyde.



[Click to download full resolution via product page](#)

Figure 2: Acid-catalyzed hydrolysis mechanism converting the acetal to the active aldehyde.

Pharmaceutical Applications

Reductive Amination Linkers

The liberated aldehyde is frequently used to attach a morpholine-ethyl solubilizing tail to amine-bearing drug scaffolds (e.g., anilines or piperazines).

- Advantage: Avoids the use of toxic alkylating agents (like chloroethyl morpholine) in the final step.
- Workflow: Hydrolysis

Aldehyde + Amine

Imine

Reduction (

).

Heterocycle Construction

The

-amino aldehyde motif is a precursor for:

- Pomeranz-Fritsch Reaction: Synthesis of isoquinolines.
- Strecker Synthesis: Generation of
-amino nitriles.
- Imidazo[1,2-a]pyridines: Condensation with 2-aminopyridines.

Experimental Protocols

Protocol A: Synthesis of 4-(2,2-Dimethoxyethyl)morpholine

Objective: Preparation of 10g batch.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
- Charging: Add Morpholine (5.0 mL, 57.4 mmol) and Acetonitrile (100 mL).
- Base Addition: Add anhydrous
(15.8 g, 114.8 mmol). Stir for 10 minutes.
- Alkylation: Dropwise add 2-Bromo-1,1-dimethoxyethane (7.5 mL, 63.1 mmol).
 - Note: The reaction is slightly exothermic. Monitor temperature.
- Reflux: Heat the mixture to reflux (80–82 °C) for 16 hours.
- Workup:
 - Cool to room temperature.^[1] Filter off the inorganic salts (/KBr).
 - Concentrate the filtrate under reduced pressure.
 - Dissolve residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove unreacted morpholine.

- Dry organic layer over

, filter, and concentrate.
- Purification: Vacuum distillation is recommended for high purity, though the crude is often sufficiently pure (>95% by NMR) for subsequent steps.

Protocol B: In Situ Deprotection & Reductive Amination

Objective: Coupling to a secondary amine (

).

- Deprotection: Dissolve **4-(2,2-dimethoxyethyl)morpholine** (1.0 equiv) in 1N HCl (aq) / THF (1:1). Stir at 40 °C for 2 hours.
 - Validation: Monitor by TLC (disappearance of acetal) or LCMS (appearance of aldehyde peak).
- Coupling: Adjust pH to ~6 using saturated

.
- Amination: Add the target amine (, 1.0 equiv) and stir for 30 mins to form the imine/iminium species.
- Reduction: Add Sodium triacetoxyborohydride (, 1.5 equiv). Stir at room temperature overnight.

References

- Lead Sciences. (n.d.). **4-(2,2-Dimethoxyethyl)morpholine** Product Data. Retrieved October 26, 2023, from [[Link](#)]
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals: Protection and Deprotection Mechanisms. Retrieved October 26, 2023, from [[Link](#)]

- National Institutes of Health (NIH). (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry. PubMed. Retrieved October 26, 2023, from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(2,2-Dimethoxyethyl)morpholine - Lead Sciences [[lead-sciences.com](https://www.lead-sciences.com)]
- To cite this document: BenchChem. [Technical Whitepaper: 4-(2,2-Dimethoxyethyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1401009/docs#technical-whitepaper-4-2-2-dimethoxyethyl-morpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check